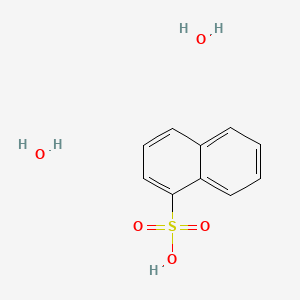

Naphthalene-1-sulfonic acid dihydrate

説明

Naphthalene-1-sulfonic acid is an organic compound with the formula C10H7SO3H . It is a colorless, water-soluble solid, often available as the dihydrate C10H7SO3H.2H2O . It is one of two mono sulfonic acids of naphthalene, the other being the more stable naphthalene-2-sulfonic acid . The compound is mainly used in the production of dyes .

Synthesis Analysis

Naphthalene-1-sulfonic acid undergoes many reactions, some of which are or were of commercial interest . Upon heating with dilute aqueous acid, it reverts to naphthalene . Fusion with sodium hydroxide followed by acidification gives 1-naphthol . Further sulfonation gives 1,5-naphthalene-disulfonic acid .Molecular Structure Analysis

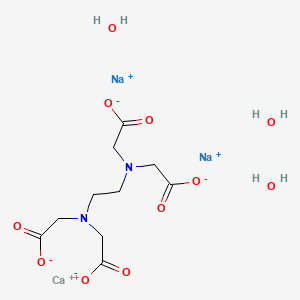

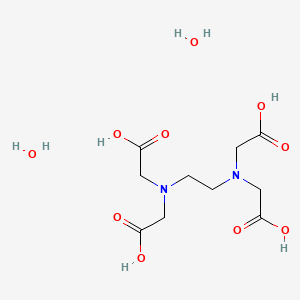

The molecular structure of Naphthalene-1-sulfonic acid is given by the formula C10H8O3S . The IUPAC Standard InChI is InChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H, (H,11,12,13) .Chemical Reactions Analysis

Naphthalene-1-sulfonic acid undergoes many reactions, some of which are or were of commercial interest . Upon heating with dilute aqueous acid, it reverts to naphthalene . Fusion with sodium hydroxide followed by acidification gives 1-naphthol . Further sulfonation gives 1,5-naphthalene-disulfonic acid . Reduction with triphenylphosphine gives 1-naphthalenethiol .Physical and Chemical Properties Analysis

Naphthalene-1-sulfonic acid is a colorless, water-soluble solid . It has a molar mass of 208.23 g·mol−1 . It has a good solubility in water . The melting point is 139–140 °C .科学的研究の応用

Wastewater Treatment : Naphthalene sulfonic acid is used in industries, and its treatment via persulfate oxidation has been studied. Alkali-activated, thermally-activated, and alkali-heat-complex activated persulfate degradation processes have been analyzed for their effectiveness (Zhang et al., 2020).

Degradation by Ozone : The efficacy of ozone oxidation in treating waters containing naphthalene sulfonic acids, including naphthalene-1-sulfonic acid, has been examined. This research highlights the impact of the number of sulfonic groups on the reactivity to ozone (Rivera-Utrilla et al., 2002).

Synthesis and Applications in Various Industries : The synthesis and application of naphthalene sulfonic acid formaldehyde condensate, used as a dispersant in coatings, dyes, and cement, have been studied, indicating its broad industrial applications (Zhang et al., 2019).

Electrochemical Behavior : Research on the electrochemical behavior of naphthalene 1-nitro-6-sulfonic acid, related to naphthalene-1-sulfonic acid, has been conducted to understand its reduction processes and potential applications (Konarev, 2021).

Use as Geothermal Tracers : Polyaromatic sulfonates, including naphthalene derivatives, have been tested as tracers in geothermal reservoirs. Their thermal decay kinetics and detection limits in various environments have been studied, showcasing their application in geothermal energy research (Rose et al., 2001).

Electrocoagulation in Industry : The electrocoagulation of commercial naphthalene sulfonates has been optimized and assessed for implementation potential, indicating its relevance in industrial wastewater treatment (Olmez-Hanci et al., 2012).

Safety and Hazards

Naphthalene-1-sulfonic acid is labeled with the signal word “Danger” according to GHS labeling . The hazard statements include H302, H314, H351, H411 . The precautionary statements include P201, P202, P260, P264, P270, P273, P280, P281, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P308+P313, P310, P321, P330, P363, P391, P405, P501 .

特性

IUPAC Name |

naphthalene-1-sulfonic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.2H2O/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;;/h1-7H,(H,11,12,13);2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWFYBZWCZOBLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

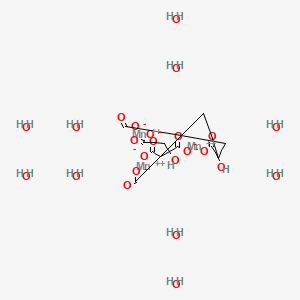

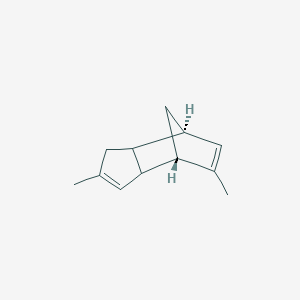

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。